molecular formula C7H4BrN3O2 B6165895 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid CAS No. 1044771-96-1

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

Cat. No.: B6165895
CAS No.: 1044771-96-1
M. Wt: 242
InChI Key:
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Description

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is a heterocyclic compound with a molecular formula of C7H4BrN3O2. This compound is notable for its bromine atom attached to the imidazo[4,5-c]pyridine ring system, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with bromoacetic acid, followed by cyclization and oxidation steps . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,5-c]pyridine derivatives, while oxidation reactions can produce carboxylated or hydroxylated products .

Scientific Research Applications

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the imidazo[4,5-c]pyridine ring system allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
  • 7-fluoro-1H-imidazo[4,5-c]pyridine-2-carboxylic acid
  • 7-iodo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

Uniqueness

7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and its interactions with biological targets .

Properties

CAS No.

1044771-96-1

Molecular Formula

C7H4BrN3O2

Molecular Weight

242

Purity

95

Origin of Product

United States

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